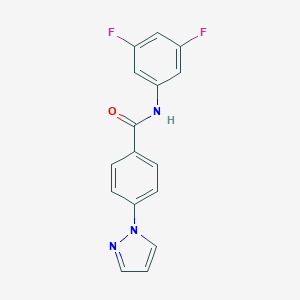
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as DFP-10917, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to a class of molecules known as benzamides, which have been studied extensively for their various pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting the activity of HDACs, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and its effects on various physiological processes. Other future directions include the development of more potent and selective HDAC inhibitors, as well as the investigation of the potential of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,5-difluoroaniline, which is reacted with 1H-pyrazole-1-carboxylic acid to form the intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to yield the final product, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. Several studies have shown that N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Fórmula molecular |
C16H11F2N3O |
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
N-(3,5-difluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H11F2N3O/c17-12-8-13(18)10-14(9-12)20-16(22)11-2-4-15(5-3-11)21-7-1-6-19-21/h1-10H,(H,20,22) |
Clave InChI |
TXMIOCLEMCCPOJ-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
SMILES canónico |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)








